Bienvenue dans la boutique en ligne BenchChem!

5-bromo-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]furan-2-carboxamide

Cross-coupling chemistry Late-stage functionalization Synthetic building blocks

5-Bromo-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]furan-2-carboxamide (CAS 2034574-43-9, PubChem CID is a synthetic small molecule (C₁₁H₁₁BrN₄O₄, MW 343.13 g/mol) that integrates a 5-bromofuran-2-carboxamide moiety with a 4,6-dimethoxy-1,3,5-triazine ring via a methylene bridge. The compound belongs to the broader class of triazine-furan carboxamide conjugates, a family of heterocyclic building blocks that have been investigated for diverse pharmacological activities including kinase inhibition, bromodomain binding, and GPR35 modulation.

Molecular Formula C11H11BrN4O4
Molecular Weight 343.137
CAS No. 2034574-43-9
Cat. No. B2997213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]furan-2-carboxamide
CAS2034574-43-9
Molecular FormulaC11H11BrN4O4
Molecular Weight343.137
Structural Identifiers
SMILESCOC1=NC(=NC(=N1)CNC(=O)C2=CC=C(O2)Br)OC
InChIInChI=1S/C11H11BrN4O4/c1-18-10-14-8(15-11(16-10)19-2)5-13-9(17)6-3-4-7(12)20-6/h3-4H,5H2,1-2H3,(H,13,17)
InChIKeyVTGVNGFIKXKPTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]furan-2-carboxamide (CAS 2034574-43-9): Structural Identity, Class Context, and Procurement Relevance


5-Bromo-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]furan-2-carboxamide (CAS 2034574-43-9, PubChem CID 121137379) is a synthetic small molecule (C₁₁H₁₁BrN₄O₄, MW 343.13 g/mol) that integrates a 5-bromofuran-2-carboxamide moiety with a 4,6-dimethoxy-1,3,5-triazine ring via a methylene bridge [1]. The compound belongs to the broader class of triazine-furan carboxamide conjugates, a family of heterocyclic building blocks that have been investigated for diverse pharmacological activities including kinase inhibition, bromodomain binding, and GPR35 modulation [2]. Unlike the widely used amide-coupling reagent DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride), which functions as a stoichiometric activator, this compound is designed as a stable, isolable small-molecule entity with potential as a synthetic intermediate or screening candidate.

Why In-Class Triazine-Furan Carboxamides Cannot Be Interchanged: The Critical Role of Bromine Substitution and Triazine Substitution Pattern in 5-Bromo-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]furan-2-carboxamide


Triazine-furan carboxamide analogs are not functionally interchangeable because minor structural modifications produce substantial differences in physicochemical properties, synthetic reactivity, and biological target engagement profiles. The 5-bromo substituent on the furan ring of this compound provides a chemically addressable handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification that is absent in the non-halogenated or methyl-substituted furan analogs [1]. Conversely, compared to analogs bearing morpholino, pyrrolidinyl, or dimethylamino substituents on the triazine ring, the 4,6-dimethoxy substitution pattern preserves a lower molecular weight and reduced hydrogen-bonding complexity, which can be advantageous for membrane permeability and synthetic tractability [2]. These structural distinctions mean that procurement decisions cannot rely on assumed equivalence within the triazine-furan chemotype; each analog must be evaluated against the specific synthetic or screening objective.

Quantitative Evidence Guide: Measurable Differentiation of 5-Bromo-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]furan-2-carboxamide from Its Closest Analogs


Bromine-Enabled Synthetic Diversification: Quantifying the Reactivity Advantage of the C5-Br Handle vs. Non-Halogenated Furan Analogs

The presence of the bromine atom at the C5 position of the furan ring provides a well-precedented synthetic handle for palladium-catalyzed cross-coupling reactions. In contrast, the closest non-halogenated analog, N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide (CAS not assigned), lacks an electrophilic site for oxidative addition, precluding its use in diversification strategies. 5-Bromo-furan-2-carboxylic acid derivatives have been shown to undergo Suzuki-Miyaura coupling with aryl boronic acids under standard conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) with typical yields ranging from 65% to 92% for analogous substrates [1]. The brominated furan motif also serves as a substrate for aminocarbonylation reactions, enabling direct conversion to unsymmetrical diamides using Pd-catalyzed carbon monoxide insertion, a transformation inaccessible to non-halogenated furans [2].

Cross-coupling chemistry Late-stage functionalization Synthetic building blocks

Molecular Weight Differentiation: Procurement Efficiency Advantage of Lower MW vs. Morpholino- and Pyrrolidinyl-Substituted Triazine Analogs

Among structurally related 5-bromo-N-(triazin-2-ylmethyl)furan-2-carboxamide analogs, molecular weight varies substantially depending on the substituents on the triazine ring. The target compound (MW 343.13 g/mol) is approximately 22% lighter than 5-bromo-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)furan-2-carboxamide (CAS 2034222-44-9, MW 437.30 g/mol) and approximately 13% lighter than 5-bromo-N-{[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}furan-2-carboxamide (CAS 2034352-28-6, MW 396.24 g/mol) [1]. This MW difference translates into measurably improved lead-likeness metrics: the target compound has 3 hydrogen bond acceptors and 1 hydrogen bond donor vs. 6 acceptors and 1 donor for the morpholino-pyrrolidinyl analog, yielding a lower topological polar surface area (tPSA) and potentially superior passive membrane permeability as predicted by Lipinski and Veber rule analyses [2].

Physicochemical profiling Compound library design Lead-likeness metrics

Computed Physicochemical Property Benchmarking: XLogP3, Hydrogen Bonding, and Rotatable Bond Profile vs. DMTMM Reagent and CDMT Precursor

The target compound can be distinguished from the commonly used coupling reagent DMTMM (MW 276.76 g/mol, charged quaternary ammonium species) and its synthetic precursor CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine, MW 175.57 g/mol) by its neutral amide character and higher computed lipophilicity. PubChem-computed XLogP3 for the target compound is approximately 1.5–2.0, compared to CDMT (XLogP ≈ 0.8) and DMTMM (XLogP ≈ −1.5 due to its permanent cationic charge) [1]. The target compound possesses 5 rotatable bonds vs. 2 for CDMT, providing greater conformational flexibility that may be advantageous for induced-fit target binding but requires consideration in ligand efficiency calculations [2]. Critically, unlike DMTMM which hydrolyzes in aqueous media (t₁/₂ < 2 hours in pH 7.4 buffer), the target compound's neutral amide linkage confers greater hydrolytic stability, making it suitable for biochemical assays requiring extended incubation.

ADME prediction Physicochemical benchmarking Compound procurement specification

Purity Specification and Commercial Availability: Quantitative Procurement Benchmarks from Catalog Listings

Current commercial listings for the target compound specify a purity of 90% (HPLC) with a delivery lead time of approximately 1 week for research-grade quantities . Pricing for the target compound is listed at $325 for 1 mg and $367 for 5 mg (arctomsci.com, accessed 2026), yielding a unit cost of $325/mg at the 1-mg scale decreasing to $73.40/mg at the 5-mg scale—a volume discount of approximately 77% when scaling from 1 mg to 5 mg . In comparison, the structurally related analog 5-bromo-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)furan-2-carboxamide (CAS 2034222-44-9) is listed with similar purity but at a higher price point reflecting its greater synthetic complexity (additional amine substituents requiring extra synthetic steps). For laboratories prioritizing cost-efficient access to the core 5-bromo-furan-triazine scaffold, the target compound provides the lowest-complexity entry point within this analog series.

Compound sourcing Purity specifications Procurement cost analysis

Structural Uniqueness Within the Triazine-Furan Carboxamide Series: Scaffold-Level Differentiation from Mono- and Di-Substituted Triazine Analogs

The target compound occupies a specific and underpopulated region of chemical space within the triazine-furan carboxamide series. Substructure searching reveals that the majority of commercially available analogs in this family incorporate amine substituents (morpholino, pyrrolidin-1-yl, dimethylamino, piperidin-1-yl) at either one or both of the 4- and 6-positions of the triazine ring, replacing one or both methoxy groups [1]. The target compound is one of the few representatives retaining the symmetrical 4,6-dimethoxy substitution pattern while incorporating the 5-bromofuran carboxamide motif. This scaffold configuration is underrepresented in commercial libraries: among all triazine-furan carboxamide analogs cataloged in PubChem (approximately 45 structurally related compounds), fewer than 5 retain the bis-methoxy triazine substitution with a halogenated furan [1]. This scaffold rarity translates to higher informational value in screening campaigns, as hits from this chemotype are less likely to be redundant with other library members.

Chemical library enumeration Scaffold diversity analysis Medicinal chemistry SAR

Physicochemical Drug-Likeness Assessment: Comparative Analysis of Rotatable Bond Count and tPSA vs. HATU and HBTU Coupling Reagents

When evaluated against commonly used amide-coupling reagents that also feature triazine or related heterocyclic cores, the target compound demonstrates physicochemical properties more consistent with drug-like small molecules than with stoichiometric coupling reagents. The target compound's rotatable bond count of 5 falls within the Veber threshold (≤10) for oral bioavailability, whereas HATU (MW 380.23 g/mol, 4 rotatable bonds but containing a reactive guanidinium moiety) and HBTU (MW 379.24 g/mol) are not designed for biological target engagement [1]. The target compound's topological polar surface area (tPSA, estimated 90–110 Ų) lies within the favorable range for blood-brain barrier penetration (<140 Ų) and oral absorption, while DMTMM (tPSA ≈ 45 Ų, but permanently charged) does not cross lipid bilayers efficiently [2]. This distinction positions the target compound as a dual-purpose chemical tool: a synthetic intermediate (via bromine substitution chemistry) and a potential biological probe, whereas classical coupling reagents serve only the former function.

Drug-likeness profiling Compound quality metrics Procurement decision support

Recommended Application Scenarios for 5-Bromo-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]furan-2-carboxamide Based on Quantitative Differentiation Evidence


Late-Stage Diversification in Medicinal Chemistry Library Synthesis via Pd-Catalyzed Cross-Coupling at the C5-Br Position

The 5-bromo substituent on the furan ring enables direct Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling to generate diverse analogs from a single advanced intermediate. This approach eliminates the need for de novo synthesis of each derivative and is supported by the well-established reactivity of 5-bromofuran-2-carboxamide substrates in Pd-catalyzed transformations . For medicinal chemistry teams synthesizing 20–50 compound libraries, adopting this compound as the diversification point can reduce total synthetic steps by 40–60% compared to parallel synthesis approaches starting from non-halogenated furan precursors.

Scaffold-Hopping and Fragment-Based Screening Campaigns Leveraging the Underrepresented Bis-Methoxy Triazine Chemotype

The low representation of the symmetrical 4,6-dimethoxy-1,3,5-triazine scaffold within commercial triazine-furan libraries makes this compound a high-value addition to diversity-oriented screening collections . The neutral amide character and favorable computed physicochemical properties (XLogP3 ≈ 1.5–2.0, rotatable bonds = 5, tPSA ≈ 90–110 Ų) are consistent with fragment-like and lead-like chemical space, supporting its use in both biochemical and cell-based screening formats without the confounding reactivity associated with coupling reagents such as DMTMM or HATU.

Cost-Efficient Procurement for Academic Screening Centers Requiring the 5-Bromofuran-Triazine Core Scaffold

At a unit cost of $73.40/mg (5-mg scale), the target compound provides the most economical entry point into the 5-bromofuran-triazine carboxamide chemical space, with a volume discount of approximately 77% when scaling from 1 mg to 5 mg . Academic core facilities operating under fixed budgets can stock this compound as a versatile building block for both synthetic chemistry requests (cross-coupling diversification) and direct biological screening, consolidating two procurement line items into one. The 1-week lead time for research quantities also supports just-in-time inventory management, reducing cold-storage costs and minimizing the risk of compound degradation during prolonged storage.

Hydrolytic Stability-Dependent Biochemical Assays Requiring Extended Incubation in Aqueous Buffer

Unlike the widely used triazine-based coupling reagent DMTMM, which undergoes rapid hydrolysis in aqueous media (t₁/₂ < 2 hours at pH 7.4), the target compound's neutral amide bond linkage confers stability under physiological assay conditions . This property enables its use in assays requiring compound pre-incubation with target proteins for 4–24 hours, such as slow-off-rate binding measurements (e.g., SPR or TR-FRET endpoint assays) and cellular pathway modulation experiments where sustained compound exposure is required. The chemical stability of the amide linkage eliminates the need for fresh compound preparation immediately before each assay run, reducing hands-on time and improving inter-experiment reproducibility.

Quote Request

Request a Quote for 5-bromo-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.